Ethyl 2,4-dihydroxybenzimidate

Iron chelator synthesis Process chemistry Desferrithiocin analogs

Ethyl 2,4-dihydroxybenzimidate (CAS 519166-52-0, molecular formula C₉H₁₁NO₃, MW 181.19 g/mol) is an aryl imidate ester bearing hydroxyl substituents at the 2- and 4-positions of the phenyl ring. It belongs to the benzimidate class of strongly electrophilic synthetic intermediates and is primarily valued as a precursor to 4′-hydroxydesazadesferrithiocin (deferitrin, GT-56-252), an orally active iron chelator developed for transfusion-related iron overload.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Cat. No. B8661513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dihydroxybenzimidate
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCCOC(=N)C1=C(C=C(C=C1)O)O
InChIInChI=1S/C9H11NO3/c1-2-13-9(10)7-4-3-6(11)5-8(7)12/h3-5,10-12H,2H2,1H3
InChIKeyNBXBICWHIGTQHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,4-Dihydroxybenzimidate (CAS 519166-52-0): Procurement-Grade Overview for Iron Chelator Intermediate Sourcing


Ethyl 2,4-dihydroxybenzimidate (CAS 519166-52-0, molecular formula C₉H₁₁NO₃, MW 181.19 g/mol) is an aryl imidate ester bearing hydroxyl substituents at the 2- and 4-positions of the phenyl ring . It belongs to the benzimidate class of strongly electrophilic synthetic intermediates and is primarily valued as a precursor to 4′-hydroxydesazadesferrithiocin (deferitrin, GT-56-252), an orally active iron chelator developed for transfusion-related iron overload [1][2]. Unlike the unsubstituted parent ethyl benzimidate (CAS 825-60-5, MW 149.19) or the positional isomer ethyl 3,4-dihydroxybenzimidate (CAS 147510-61-0), the 2,4-dihydroxy arrangement is pharmacophorically essential for the downstream iron-chelating thiazoline product [1]. At the time of the foundational patent (US 6,846,958), alkyl 2,4-dihydroxybenzimidates were explicitly noted as not commercially available, underscoring the compound's specialised supply status [1].

Why Ethyl 2,4-Dihydroxybenzimidate Cannot Be Replaced by Other Benzimidate Esters in Iron Chelator Synthesis


The 2,4-dihydroxy substitution pattern on the phenyl ring of ethyl 2,4-dihydroxybenzimidate is not an interchangeable structural feature—it directly encodes the metal-binding pharmacophore of the target iron chelator 4′-hydroxydesazadesferrithiocin [1]. Substituting the unsubstituted ethyl benzimidate (CAS 825-60-5) yields a thiazoline product lacking the hydroxyl groups required for Fe(III) coordination, while the positional isomer ethyl 3,4-dihydroxybenzimidate (CAS 147510-61-0) produces a different chelation geometry that has been explored for prolyl hydroxylase inhibition rather than iron chelation . Furthermore, the alternative precursor 2,4-dihydroxybenzonitrile provides a competing synthetic entry point to the same final iron chelator but was characterised in the same patent family as an equally significant synthetic challenge, meaning neither precursor is commoditised [1][2]. For procurement decisions targeting desferrithiocin analog programmes, compound identity at the substitution level is non-negotiable.

Quantitative Differentiation Evidence for Ethyl 2,4-Dihydroxybenzimidate: Head-to-Head Comparator Data


Six-Step Synthesis Overall Yield: Ethyl 2,4-Dihydroxybenzimidate Patent Route vs. Absence of Commercial Alternative

The patented synthesis of ethyl 2,4-dihydroxybenzimidate from 2,4-dihydroxybenzoic acid proceeds through six steps with an overall yield of 34%. Individual step yields were 91% (benzyl protection), 83% (selective carboxylic acid deprotection), 87% (amide formation over two steps), 69% (imidate formation via triethyloxonium hexafluorophosphate), and 75% (catalytic hydrogenation deprotection) [1]. At the time of patent filing, the inventors explicitly stated that 'alkyl 2,4-dihydroxybenzimidates are not commercially available,' establishing this route as the first disclosed scalable method [1]. No alternative commercial synthesis of this specific compound with comparable yield data has been published in the peer-reviewed or patent literature [1][2].

Iron chelator synthesis Process chemistry Desferrithiocin analogs

Coupling Product Yield Comparison: Benzimidate Route vs. Benzonitrile Route to 4′-Hydroxydesazadesferrithiocin

Two distinct synthetic pathways to 4′-hydroxydesazadesferrithiocin are disclosed in the Genzyme patent family. Route A uses ethyl 2,4-dihydroxybenzimidate coupled with (S)-2-methylcysteine to form the thiazoline product; the patent discloses this coupling conceptually but does not report the isolated yield of the benzimidate-mediated coupling step separately from the overall sequence [1]. Route B condenses 2,4-dihydroxybenzonitrile directly with (S)-2-methylcysteine hydrochloride in ethanol with triethylamine, yielding 87.6% of crude 4,5-dihydro-2-(2,4-dihydroxyphenyl)-4-methylthiazole-4(S)-carboxylic acid (¹H-NMR showing no significant impurity) [1]. The nitrile route thus provides a higher-yielding single-step coupling, but the benzimidate route remains strategically important when the nitrile precursor is unavailable or when orthogonal protecting-group compatibility is required [1][2].

Thiazoline synthesis Iron chelator Route scouting

Electrophilic Reactivity Profile: Imidate vs. Nitrile in Thiazoline Ring Formation

The imidate (C=N) functional group in ethyl 2,4-dihydroxybenzimidate is strongly electrophilic and undergoes facile nucleophilic addition with amines and thiols, a property exploited in thiazoline ring formation [1]. By contrast, the nitrile group in 2,4-dihydroxybenzonitrile requires different activation conditions for cyclocondensation with cysteine derivatives [1][2]. The patent specifically states that 'benzimidates can be reacted with a large number of nucleophiles, leading to a wide variety of products' and that 'an imidate moiety is strongly electrophilic' [1]. This mechanistic distinction means the benzimidate can serve as a more versatile diversification point for generating analog libraries of desferrithiocin derivatives compared to the nitrile, which is predominantly limited to the single cyclocondensation pathway [1][2].

Mechanism Nucleophilic addition Heterocycle synthesis

Free Radical Scavenging: Absence of Reported Activity for 2,4-Dihydroxy vs. Documented Activity of 3,4,5-Trihydroxy Analog

The patent literature explicitly identifies ethyl 3,4,5-trihydroxybenzimidate as an agent that 'blocks free radical generation from NADPH oxidase' and notes that 'this free radical scavenging activity decreases the amount of tissue damage, such as limiting damage to the heart following an infarction or other ischemic episode' [1]. No such free radical scavenging activity is claimed or reported for ethyl 2,4-dihydroxybenzimidate in the same patent document or in subsequent peer-reviewed literature [1]. This absence is consistent with structure-activity expectations: the catechol-like 3,4-dihydroxy or 3,4,5-trihydroxy motifs are known radical scavenging pharmacophores, whereas the resorcinol-like 2,4-dihydroxy pattern is not associated with comparable radical-trapping activity [1][2]. Users seeking a benzimidate with intrinsic antioxidant activity should select the 3,4,5-trihydroxy analog; users requiring the 2,4-dihydroxy pharmacophore for iron chelator synthesis should not expect ancillary radical scavenging from this compound [1].

Free radical scavenging NADPH oxidase Structure-activity relationship

Downstream Biological Relevance: Iron Clearing Efficiency of Target Molecule Deferitrin vs. Standard Chelators

While ethyl 2,4-dihydroxybenzimidate itself has no reported intrinsic biological activity, its ultimate downstream product—deferitrin (4′-hydroxydesazadesferrithiocin, GT-56-252)—has been quantitatively benchmarked against standard iron chelators. Deferitrin achieved an iron clearing efficiency (ICE) of 14.5% in iron-overloaded C. apella monkeys and 9.3% in beagle dogs at 150 µmol/kg oral dosing, and inhibited L1210 murine leukemia cell proliferation with an IC₅₀ of 17 µM [1][2]. These values place deferitrin among orally bioavailable alternatives to the injected standard desferrioxamine, which requires parenteral administration and has a very short plasma half-life [1][3]. The procurement of ethyl 2,4-dihydroxybenzimidate is thus directly tied to programs targeting an iron chelator with established in vivo efficacy metrics [3].

Iron chelation Deferitrin Pharmacodynamics

Ethyl 2,4-Dihydroxybenzimidate: Evidence-Backed Research and Industrial Application Scenarios


Desferrithiocin Analog Medicinal Chemistry Programs Requiring the 2,4-Dihydroxyphenyl Pharmacophore

Ethyl 2,4-dihydroxybenzimidate is the designated intermediate for synthesising 4′-hydroxydesazadesferrithiocin (deferitrin) and its analogs, where the 2,4-dihydroxyphenyl moiety is the essential Fe(III)-binding pharmacophore [1]. The patent explicitly teaches coupling of the benzimidate with (S)-2-methylcysteine to form 4,5-dihydro-2-(2,4-dihydroxyphenyl)-4-methylthiazole-4(S)-carboxylic acid [1]. Programs targeting orally bioavailable iron chelators for transfusion-related iron overload (e.g., beta-thalassemia major) should procure this compound rather than unsubstituted ethyl benzimidate or the 3,4-dihydroxy isomer, as only the 2,4-substitution pattern yields the correct chelation geometry verified by in vivo iron clearing efficiency data (ICE = 14.5% in C. apella monkeys for the S-enantiomer) [1][2].

Thiazoline and Thiazole Heterocycle Synthesis via Imidate Cyclocondensation

The strongly electrophilic imidate group of ethyl 2,4-dihydroxybenzimidate enables cyclocondensation with cysteine derivatives to form thiazoline rings—a reaction central to desferrithiocin analog synthesis [1]. Unlike the alternative nitrile precursor 2,4-dihydroxybenzonitrile (which yields 87.6% crude product in direct condensation but is itself a synthetic challenge), the benzimidate route offers orthogonal reactivity that may be preferred when protecting-group compatibility or analog diversification is required [1]. Research groups engaged in heterocycle library synthesis where the 2,4-dihydroxyphenyl group must be retained should prioritise this benzimidate over unsubstituted or differently-substituted benzimidate esters [1][2].

Process Chemistry Development Targeting Improved Synthetic Routes to 2,4-Dihydroxybenzimidates

The published six-step synthesis of ethyl 2,4-dihydroxybenzimidate achieves only 34% overall yield, with the imidate-formation step (69%) and final hydrogenation (75%) identified as efficiency bottlenecks [1]. The patent itself states that 'ethyl 2,4-dihydroxybenzimidate remains a synthetic challenge' and that 'there is a need for novel methods of producing alkyl 2,4-dihydroxybenzimidate at a reasonable cost' [1]. Process chemistry teams aiming to develop higher-yielding, scalable routes to this compound have a clearly benchmarked baseline against which to measure improvements. Procurement of the target compound as an analytical reference standard is essential for such route-development programs [1].

Comparative Pharmacophore Studies Differentiating 2,4-Dihydroxy vs. 3,4-Dihydroxy vs. 3,4,5-Trihydroxy Benzimidate Scaffolds

The contrast between ethyl 2,4-dihydroxybenzimidate (iron chelator precursor with no reported intrinsic bioactivity) and ethyl 3,4,5-trihydroxybenzimidate (documented NADPH oxidase free radical scavenger) provides a defined structure-activity relationship platform for studying how hydroxyl substitution patterns govern benzimidate biological function [1]. Researchers investigating the intersection of iron chelation and antioxidant therapy should procure both the 2,4-dihydroxy and 3,4,5-trihydroxy compounds as a matched pair for comparative studies, as they represent distinct pharmacophoric profiles—one enabling metal coordination, the other enabling radical scavenging—within the same core scaffold [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2,4-dihydroxybenzimidate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.